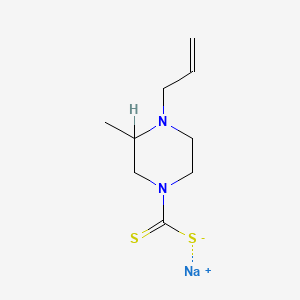
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate is a chemical compound with a unique structure that includes a piperazine ring substituted with a prop-2-en-1-yl group and a carbodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate typically involves the reaction of 3-methyl-4-(prop-2-en-1-yl)piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-methyl-4-(prop-2-en-1-yl)piperazine, carbon disulfide, sodium hydroxide.
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-methyl-4-(prop-2-yn-1-yl)piperazine-1-carbodithioate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
26864-86-8 |
|---|---|
Fórmula molecular |
C9H15N2NaS2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
sodium;3-methyl-4-prop-2-enylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2S2.Na/c1-3-4-10-5-6-11(9(12)13)7-8(10)2;/h3,8H,1,4-7H2,2H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
CWYWZFZUSCCCHO-UHFFFAOYSA-M |
SMILES canónico |
CC1CN(CCN1CC=C)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


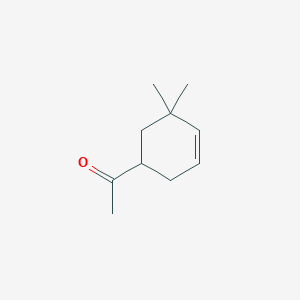
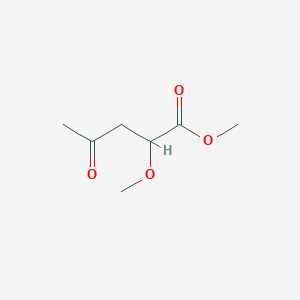
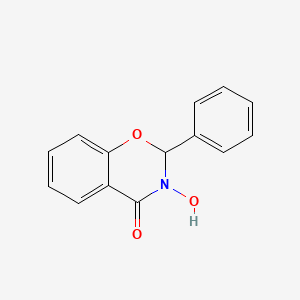

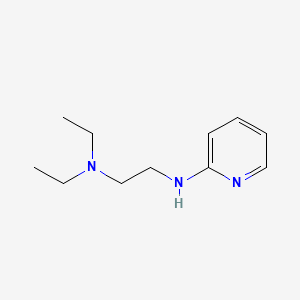
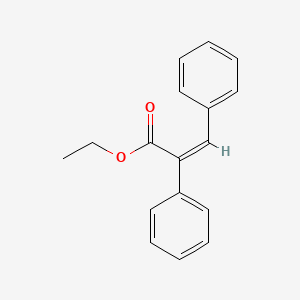
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
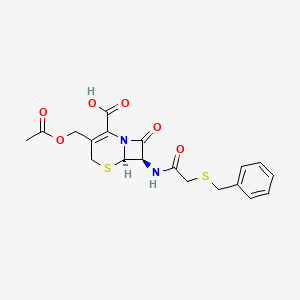
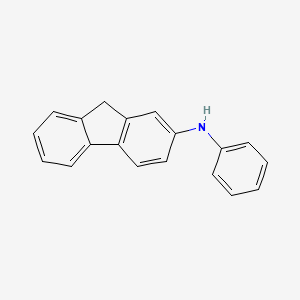
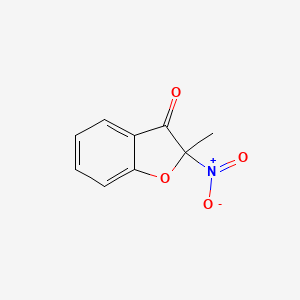
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
